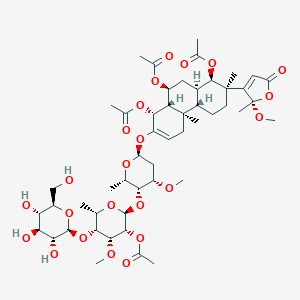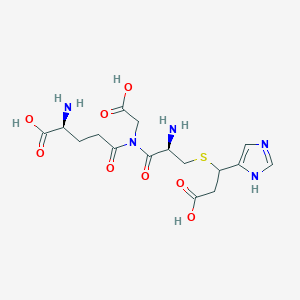
Acetyltylophoroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyltylophoroside is a natural compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is primarily found in the leaves of the plant Tylophora indica, which is commonly used in traditional medicine in India. This compound has been shown to possess anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
1. Prevention of Radiocontrast-Induced Nephropathy
Acetyltylophoroside has been explored in the context of preventing radiocontrast-induced nephropathy. A meta-analysis by Kshirsagar et al. (2004) examined the use of N-acetylcysteine (a related compound) for this purpose but found inconsistent results and no conclusive evidence for its routine use (Kshirsagar et al., 2004).
2. Diverse Clinical Applications
Millea (2009) highlighted the broad applications of N-acetylcysteine in clinical settings, including its potential in treating various disorders. Although not directly about this compound, this study underscores the versatile nature of acetylated compounds in medical research (Millea, 2009).
3. Lysine Acetylation in Cellular Functions
Choudhary et al. (2009) conducted a study on lysine acetylation, which is relevant to understanding the broader impact of acetylated compounds like this compound in cellular processes. They found that lysine acetylation targets large macromolecular complexes and co-regulates major cellular functions, indicating a significant biological regulatory mechanism (Choudhary et al., 2009).
4. Acetylcholinesterase Inhibitors
A study by Čolović et al. (2013) on acetylcholinesterase inhibitors provides insights into the pharmacology and toxicology of acetylated compounds. This research is crucial for understanding how compounds like this compound might interact with enzymes and neurotransmitters (Čolović et al., 2013).
5. Glyphosate Tolerance Gene
Research by Castle et al. (2004) on the discovery of a glyphosate tolerance gene involved N-acetylation, a process related to this compound, demonstrating the utility of acetylation in genetic engineering and plant science (Castle et al., 2004).
Eigenschaften
CAS-Nummer |
135247-54-0 |
|---|---|
Molekularformel |
C10H5ClF3NO |
Molekulargewicht |
1043.1 g/mol |
IUPAC-Name |
[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2S)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C50H74O23/c1-21-40(71-47-44(67-25(5)54)43(61-11)41(22(2)64-47)72-46-39(59)38(58)37(57)32(20-51)70-46)31(60-10)18-35(63-21)69-29-14-16-48(7)28-13-15-49(8,33-19-34(56)73-50(33,9)62-12)45(68-26(6)55)27(28)17-30(65-23(3)52)36(48)42(29)66-24(4)53/h14,19,21-22,27-28,30-32,35-47,51,57-59H,13,15-18,20H2,1-12H3/t21-,22-,27+,28-,30-,31-,32+,35-,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-/m0/s1 |
InChI-Schlüssel |
FSCPZINTFYRQQD-SDGPZJJRSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2=CC[C@@]3([C@H]4CC[C@]([C@@H]([C@@H]4C[C@@H]([C@H]3[C@H]2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)O[C@]5(C)OC)C)OC)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)OC(=O)C |
SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |
Synonyme |
acetyltylophoroside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)

